4-Ethoxy-3-methylphenyl methyl sulfide
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Overview
Description
4-Ethoxy-3-methylphenyl methyl sulfide: is an organic compound that belongs to the class of sulfides It is characterized by the presence of an ethoxy group and a methyl group attached to a phenyl ring, with a methyl sulfide group as the substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-3-methylphenyl methyl sulfide can be achieved through several methods. One common approach involves the reaction of 4-ethoxy-3-methylphenol with methylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the use of a base such as sodium hydroxide to facilitate the formation of the sulfide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and yields, ensuring the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-3-methylphenyl methyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfide group to a thiol group.
Substitution: The ethoxy and methyl groups on the phenyl ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry: 4-Ethoxy-3-methylphenyl methyl sulfide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Medicine: Research is ongoing to explore the potential therapeutic uses of this compound, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as a precursor for the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of 4-Ethoxy-3-methylphenyl methyl sulfide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
- 4-Methoxy-3-methylphenyl methyl sulfide
- 4-Ethoxy-3-chlorophenyl methyl sulfide
- 4-Ethoxy-3-methylphenyl ethyl sulfide
Comparison: 4-Ethoxy-3-methylphenyl methyl sulfide is unique due to the presence of both an ethoxy group and a methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.
Properties
IUPAC Name |
1-ethoxy-2-methyl-4-methylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-4-11-10-6-5-9(12-3)7-8(10)2/h5-7H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVLNTOXYKOBFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)SC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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